![molecular formula C23H21N3OS B2510911 N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895000-78-9](/img/structure/B2510911.png)

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

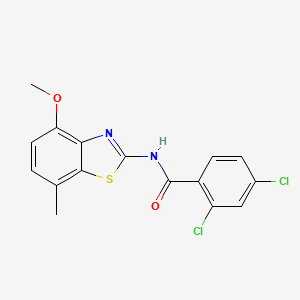

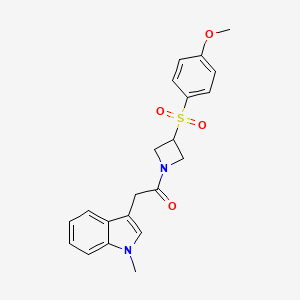

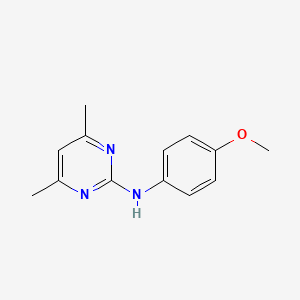

The compound "N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide" is a complex organic molecule that likely contains a thiazole ring, a benzene ring, and a pyridine moiety. While the specific compound is not directly discussed in the provided papers, similar structures and functionalities are explored, such as benzothiazolium bromides, arylimidazo[1,2-α]pyridines, and thiazolyl hydrazides, which can provide insights into the chemistry of the compound .

Synthesis Analysis

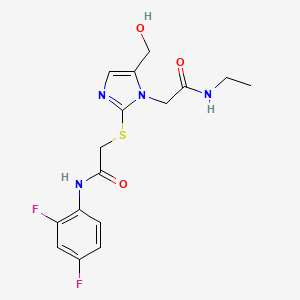

The synthesis of related compounds involves multi-step reactions with careful control over reaction conditions to achieve the desired selectivity and yield. For instance, the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes is promoted by triethylamine and results in a mixture of isomeric tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, which can be further processed to obtain different structural configurations . Similarly, the bis-cyanation of arylimidazo[1,2-α]pyridines is catalyzed by Cp*Rh(III) and involves double C-H activation, demonstrating the complexity and precision required in such synthetic processes .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined from X-ray diffraction data, providing detailed information about the arrangement of atoms in the crystal lattice . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and validate molecular structures, as seen in the study of N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-2-ylmethylene-chloro-acetic acid hydrazide .

Chemical Reactions Analysis

The chemical reactions involving thiazole-based compounds can be quite diverse, ranging from cycloaddition reactions to C-H activation processes. The reactivity of these compounds is influenced by their electronic structure, as indicated by the calculated HOMO and LUMO energies, which suggest the possibility of charge transfer within the molecule . The presence of functional groups such as nitro, cyano, and hydrazide moieties can lead to various reaction pathways and the formation of different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-based compounds are closely related to their molecular structure. The presence of hydrogen bonding interactions, such as CH···O and CH···N, can significantly affect the properties of these molecules, including their solubility, melting points, and potential for molecular self-assembly . Spectroscopic data, including NMR spectra, provide valuable information about the electronic environment of the atoms within the molecule and can be used to infer certain physical properties .

Wissenschaftliche Forschungsanwendungen

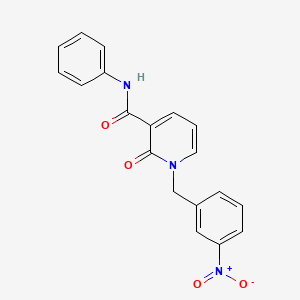

Chemical Synthesis and Derivatives

Research has focused on synthesizing various derivatives and analogs of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide. For instance, a study by Krauze et al. (2007) explored alternative products in one-pot reactions involving related compounds, showcasing the versatility in synthesizing different derivatives (Krauze, Vilums, Sīle, & Duburs, 2007). Another study by Raval, Naik, and Desai (2012) highlighted the microwave-assisted synthesis of similar compounds, emphasizing the efficiency and environmental benefits of this method (Raval, Naik, & Desai, 2012).

Antimicrobial Activities

Several studies have evaluated the antimicrobial properties of compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide. Suresh, Lavanya, and Rao (2016) synthesized novel derivatives and found them to exhibit significant antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016). Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) reported similar findings, with their synthesized compounds showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anticancer Potential

The potential anticancer properties of related compounds have also been a subject of interest. Ivasechko et al. (2022) synthesized pyridine-thiazole hybrid molecules, which exhibited high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Additional Applications

Other research has delved into the development of novel compounds for various purposes. For example, Desai, Jadeja, and Khedkar (2022) conducted antimicrobial studies and in silico molecular docking studies on sulfur-containing pyrazole-pyridine hybrids (Desai, Jadeja, & Khedkar, 2022). Additionally, Li, Chu, Liu, and Wang (2005) synthesized and evaluated radioiodinated nitroimidazole analogues as tumor hypoxia markers (Li, Chu, Liu, & Wang, 2005).

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-17-7-5-11-20-22(17)25-23(28-20)26(16-19-10-6-14-24-15-19)21(27)13-12-18-8-3-2-4-9-18/h2-11,14-15H,12-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGFENVBUCAVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)

![5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B2510832.png)

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)